Methyl 2-chloronicotinate
Overview
Description
Methyl 2-chloronicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a methyl ester group attached to the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloronicotinate can be synthesized through several methods. One common method involves the esterification of 2-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines.
Reduction: Products include 2-chloronicotinyl alcohol.
Hydrolysis: Products include 2-chloronicotinic acid.
Scientific Research Applications
Methyl 2-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Industry: It is employed in the production of agrochemicals such as herbicides and insecticides
Mechanism of Action
The mechanism of action of methyl 2-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for nicotinic receptors, modulating their activity. The presence of the chlorine atom and the ester group influences its binding affinity and selectivity for these receptors. Additionally, its chemical structure allows it to participate in various metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Methyl 2-chloronicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Unlike this compound, methyl nicotinate lacks the chlorine atom, which affects its reactivity and biological activity.
Methyl 2-chloropyridine-3-carboxylate: This compound is structurally similar but may have different reactivity due to variations in the position of the chlorine atom.
2-Chloronicotinic acid methyl ester: This compound is closely related but differs in its ester group, which can influence its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
methyl 2-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJZBZLONIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193161 | |
Record name | Methyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40134-18-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloronicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-chloronicotinate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of a chlorine atom and a methyl ester group, both susceptible to various chemical transformations. For instance, it acts as a key starting material in synthesizing benzo[g]quinolines (1-azaanthracenes) []. The chlorine atom can be readily substituted by nucleophiles, while the ester group allows for further functionalization or can be transformed into other functional groups.
Q2: How has computational chemistry been employed to study this compound?
A2: Density Functional Theory (DFT) calculations, specifically using the B3LYP method and 6-311++G (d, p) basis set, have been instrumental in understanding the structural and electronic properties of this compound []. These calculations provide valuable insights into its geometry, vibrational frequencies, HOMO-LUMO energies, and molecular interactions, such as dimer formation. Additionally, computational studies have also explored its NMR chemical shielding anisotropy (CSA) parameters [].
Q3: Can you elaborate on the spectroscopic characterization of this compound?
A3: this compound has been characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy []. These techniques provide information about the vibrational modes of the molecule, which can be correlated to its structure and bonding. The experimental spectra are often compared with theoretical spectra obtained from computational studies to confirm the accuracy of the calculations and gain a deeper understanding of the vibrational behavior of the molecule.
Q4: Are there any studies investigating the biological activity of compounds derived from this compound?
A4: Yes, research has explored the antimicrobial and anti-inflammatory activities of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives synthesized from this compound []. These studies highlight the potential of using this compound as a scaffold for developing new therapeutic agents. Additionally, other derivatives, like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one, synthesized from this compound have shown promising bactericidal activity against Pseudomonas aeroginosa [].
Q5: What synthetic routes utilize this compound for preparing pharmaceutically relevant compounds?
A5: this compound serves as a starting material in a novel synthetic route for producing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of riociguat []. Riociguat is a medication used to treat pulmonary hypertension. This highlights the application of this compound in medicinal chemistry for developing important pharmaceutical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.